1-(2-ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine
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Overview
Description
1-(2-Ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of ethoxy and methoxy functional groups attached to a phenyl ring, which is further connected to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyphenyl)piperazine: Lacks the methoxybenzyl group, which may result in different pharmacological properties.
4-[(3-Methoxyphenyl)methyl]piperazine: Lacks the ethoxyphenyl group, which can influence its chemical reactivity and biological activity.
Uniqueness
1-(2-Ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy functional groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-10-5-4-9-19(20)22-13-11-21(12-14-22)16-17-7-6-8-18(15-17)23-2/h4-10,15H,3,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWSUJEAOBBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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